2,5-Difluoro-n-methoxy-n-methylbenzamide
Description
Overview of Fluorinated Benzamide (B126) Chemistry in Academic Research
Fluorinated benzamides are a class of compounds that have garnered considerable attention in medicinal chemistry. The introduction of fluorine substituents onto the benzamide scaffold can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govucsf.edu Research has shown that the position and number of fluorine atoms can dramatically alter a compound's properties. For instance, fluorination can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of the molecule. Academic research in this area is extensive, with numerous studies focusing on the synthesis of novel fluorinated benzamides and the evaluation of their potential as therapeutic agents, particularly in areas such as oncology and infectious diseases. nih.gov
Importance of N-Methoxy-N-methylamide (Weinreb Amide) Moiety in Organic Synthesis Methodologies
The N-methoxy-N-methylamide functional group, commonly known as the Weinreb amide, represents a powerful tool in the arsenal (B13267) of synthetic organic chemists. Discovered by Steven M. Weinreb and Steven Nahm, this moiety is prized for its ability to react with a wide range of nucleophiles, such as organolithium and Grignard reagents, to form ketones in a controlled and high-yielding manner. researchgate.netorientjchem.org
The key to the Weinreb amide's utility lies in its unique reactivity. The N-methoxy group helps to stabilize the tetrahedral intermediate formed upon nucleophilic addition, preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives. researchgate.netnih.gov This allows for the precise construction of complex molecules, making the Weinreb amide an invaluable intermediate in the synthesis of natural products, pharmaceuticals, and other fine chemicals. Its versatility is further demonstrated by its ability to be reduced to aldehydes. The preparation of Weinreb amides is typically straightforward, often proceeding from the corresponding carboxylic acid or acid chloride. orientjchem.org
Current Research Landscape and Knowledge Gaps Pertaining to 2,5-Difluoro-N-methoxy-N-methylbenzamide
While the broader fields of fluorinated benzamides and Weinreb amides are well-established, the specific compound this compound occupies a more niche position within the research landscape. It is primarily recognized as a valuable chemical intermediate, available from various commercial suppliers, for the synthesis of more complex molecules.
A significant portion of the available information on this compound comes from chemical catalogs and databases, which provide fundamental data such as its chemical formula and molecular weight. However, a thorough review of academic literature reveals a noticeable gap in dedicated research studies focusing exclusively on this compound. There is a scarcity of published, peer-reviewed articles detailing its synthesis, characterization, and specific applications. This suggests that while it is undoubtedly utilized in synthetic pathways, likely within industrial or proprietary research, the detailed findings of these applications are not widely disseminated in the public domain.
The primary knowledge gap, therefore, lies in the lack of comprehensive scientific literature on its reactivity profile, spectroscopic data, and its specific roles in the synthesis of targeted molecules. While general principles of Weinreb amide chemistry can be applied, the electronic effects of the two fluorine atoms at the 2 and 5 positions of the benzene (B151609) ring likely impart unique reactivity and properties that are not fully documented in accessible research. Future academic work could focus on elucidating these specific characteristics, thereby broadening the documented utility of this fluorinated building block.
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISRZQKXBZVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593081 | |
| Record name | 2,5-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198967-26-9 | |
| Record name | 2,5-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198967-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical Approaches for the Synthesis of 2,5-Difluoro-N-methoxy-N-methylbenzamide Analogues
Traditional methods for the synthesis of N-alkoxy-N-alkylamides, often referred to as Weinreb amides, provide robust and well-established pathways for the creation of compounds like this compound. These methods typically involve the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.
Acyl Chloride Condensation with N,O-Dimethylhydroxylamine Hydrochloride
A prevalent and efficient method for preparing Weinreb amides is the condensation of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride. This nucleophilic acyl substitution reaction is straightforward and generally high-yielding. The process begins with the conversion of the parent carboxylic acid, 2,5-difluorobenzoic acid, into the more reactive 2,5-difluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The subsequent reaction involves the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is liberated during the reaction. This prevents the protonation of the N,O-dimethylhydroxylamine, which would render it non-nucleophilic. chemguide.co.ukchemguide.co.uk The use of the hydrochloride salt of the amine is common, requiring at least two equivalents of base: one to free the amine and one to scavenge the generated HCl. libretexts.org
General Reaction Scheme:
Activation: 2,5-Difluorobenzoic acid + SOCl₂ → 2,5-Difluorobenzoyl chloride
Coupling: 2,5-Difluorobenzoyl chloride + CH₃NH(OCH₃)·HCl + Base → this compound
| Reagent/Condition | Purpose | Typical Examples |
| Acid Chloride Formation | Converts the carboxylic acid to a more reactive acyl chloride. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |
| Amine Salt | Source of the N-methoxy-N-methylamine moiety. | N,O-Dimethylhydroxylamine hydrochloride |
| Base | Neutralizes HCl byproduct and deprotonates the amine salt. | Pyridine, Triethylamine, N,N-Diisopropylethylamine |
| Solvent | Provides a medium for the reaction. | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) |
Carboxylic Acid Activation and Amidation Strategies
Directly coupling carboxylic acids with amines is a more atom-economical approach that avoids the isolation of highly reactive acyl chlorides. These methods rely on in-situ activation of the carboxylic acid using coupling agents. A wide array of reagents has been developed for this purpose, making it a versatile strategy for forming amide bonds. mdpi.com
Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov These additives suppress side reactions and reduce the risk of racemization if chiral centers are present. bath.ac.uk Other phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are also highly effective. reddit.com
The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides), which is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. bath.ac.uk
| Coupling Reagent | Additive (Optional) | Base (Optional) | Key Features |
| EDCI (Carbodiimide) | HOBt, DMAP | N,N-Diisopropylethylamine (DIPEA) | Water-soluble byproducts, widely used. nih.govreddit.com |
| PyBOP (Phosphonium Salt) | None needed | DIPEA | High efficiency, suitable for hindered substrates. reddit.com |
| HATU (Uronium Salt) | None needed | DIPEA | Fast reaction rates, low epimerization. |
| T3P (Propylphosphonic Anhydride) | None needed | Pyridine | Effective, byproducts are water-soluble. |
More recently, catalytic methods have been developed. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be a reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids with various amines. researchgate.net
Amine-Based Amidation Procedures
This category encompasses direct condensation methods where the conditions are optimized for the direct reaction between the carboxylic acid and the amine, often at elevated temperatures to drive off water, or through the use of specific catalysts that facilitate the dehydration process. mdpi.com
One approach is thermal amidation, which involves heating the carboxylic acid and amine, often in a high-boiling solvent with azeotropic removal of water using a Dean-Stark apparatus. mdpi.com However, the required high temperatures can be incompatible with sensitive functional groups.
A more refined approach involves using catalysts that facilitate the direct condensation. For example, titanium(IV) chloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing amides in moderate to excellent yields. nih.gov The reaction is typically performed in a solvent like pyridine at elevated temperatures. nih.gov Boron-based reagents have also been explored for catalytic direct amidation.
Comparison of Direct Amidation Methods:
| Method | Conditions | Advantages | Disadvantages |
| Thermal Condensation | High temperature (e.g., refluxing toluene/xylene), water removal. | Atom economical, no coupling agents. | Harsh conditions, limited substrate scope. |
| TiCl₄-Mediated | TiCl₄, pyridine, 85 °C. | Good yields for a range of substrates. nih.gov | Stoichiometric use of Lewis acid, potential side reactions. |
| Catalytic (e.g., Nb₂O₅) | Heterogeneous catalyst, refluxing toluene. | Reusable catalyst, good functional group tolerance. researchgate.net | May require higher temperatures. |
Novel and Advanced Synthetic Protocols
Modern synthetic chemistry has introduced powerful new techniques for amide bond formation, often leveraging transition-metal catalysis to achieve high efficiency and functional group tolerance under mild conditions.
Palladium-Catalyzed Aminocarbonylation of Aryl Halides
Palladium-catalyzed aminocarbonylation is a powerful method for the one-step synthesis of benzamides from aryl halides, carbon monoxide (CO), and an amine. researchgate.net This reaction avoids the pre-functionalization of the aromatic ring to a carboxylic acid. For the synthesis of this compound, the starting materials would be a 2,5-difluoro-substituted aryl halide (e.g., 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene), N,O-dimethylhydroxylamine, and a source of carbon monoxide.
The catalytic cycle typically involves:
Oxidative Addition: The aryl halide (Ar-X) adds to a Pd(0) complex.
CO Insertion: Carbon monoxide inserts into the Pd-Aryl bond to form a Pd-acyl intermediate.
Reductive Elimination: The amine attacks the acyl group, leading to the formation of the amide and regeneration of the Pd(0) catalyst.
Various sources of carbon monoxide can be used, from CO gas to CO-releasing molecules like molybdenum hexacarbonyl (Mo(CO)₆), which can be safer to handle. semanticscholar.org The choice of ligand for the palladium catalyst is crucial for the reaction's success, with phosphine (B1218219) ligands like Xantphos being commonly employed. organic-chemistry.org
| Component | Example | Role |
| Aryl Halide | 1-Bromo-2,5-difluorobenzene | Aromatic core source. Iodides are generally more reactive than bromides. semanticscholar.org |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active transition metal catalyst. |
| Ligand | Xantphos, dppp | Stabilizes the palladium center and modulates its reactivity. semanticscholar.orgorganic-chemistry.org |
| CO Source | CO gas, Mo(CO)₆ | Provides the carbonyl group of the amide. semanticscholar.org |
| Base | Pyridine, Triethylamine | Neutralizes the HX generated during the cycle. |
Photo-Induced Carbonyl Alkylative Amination
Photo-induced reactions have emerged as powerful tools in modern organic synthesis, often enabling transformations that are challenging to achieve through traditional thermal methods. One such method is the photo-induced carbonyl alkylative amination, a process that can, in principle, be applied to the synthesis of complex amides. This methodology typically involves the visible-light-mediated generation of radical species that engage in a three-component reaction involving a carbonyl compound, an amine, and an alkylating agent. cam.ac.uknih.govnih.gov
While a direct photo-induced carbonyl alkylative amination for the synthesis of this compound has not been extensively documented in peer-reviewed literature, the general principles of this reaction class suggest a potential synthetic route. Such a reaction would theoretically involve the coupling of a 2,5-difluorobenzaldehyde (B1295323) derivative, N,O-dimethylhydroxylamine, and a methylating agent under photochemical conditions. The process is facilitated by a photocatalyst that, upon absorbing visible light, initiates a radical chain process. nih.gov This approach offers a potentially streamlined, metal-free, and modular strategy for the synthesis of tertiary amines and related amide structures. cam.ac.uknih.govnih.gov
Regioselective Synthesis of Fluorinated Benzamide (B126) Isomers
The precise control of substituent placement on an aromatic ring is a cornerstone of synthetic organic chemistry. In the context of fluorinated benzamides, achieving high regioselectivity is crucial for obtaining the desired isomer and avoiding tedious purification steps.
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful and widely utilized strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol. wikipedia.orguwindsor.caorganic-chemistry.org
The N-methoxy-N-methylamide (Weinreb amide) functionality is a potent DMG, capable of directing lithiation to the ortho position of the aromatic ring. organic-chemistry.org In the case of a 2,5-difluorinated benzene (B151609) ring, the interplay between the directing power of the Weinreb amide and the inherent electronic effects of the fluorine atoms governs the regioselectivity of the metallation. Both the amide group and fluorine atoms can act as directing groups for ortho-lithiation. uwindsor.cabaranlab.org When two directing groups are present on an aromatic ring, the site of metallation is often directed ortho to the stronger directing group. baranlab.org
For a substrate like 2,5-difluorobenzamide, the amide group would strongly direct metallation to the C6 position. The fluorine atom at the C2 position would also direct to the C3 position, while the fluorine at C5 would direct to the C4 and C6 positions. The synergistic effect of the amide and the C5-fluorine would likely lead to preferential lithiation at the C6 position.
Influence of Substituents on Regioselectivity in Functionalization
The regiochemical outcome of functionalization reactions on substituted aromatic rings is a complex interplay of electronic and steric effects of the existing substituents. In the case of 1,4-difluorobenzene (B165170) derivatives, the two fluorine atoms significantly influence the reactivity and regioselectivity of subsequent transformations.
Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This dual nature can lead to complex reactivity patterns. In electrophilic aromatic substitution reactions, the fluorine atoms are deactivating but ortho-, para-directing. However, in the context of DoM, the coordination of the organolithium reagent to a directing group is the dominant factor determining the site of functionalization. wikipedia.orguwindsor.caorganic-chemistry.org
In the functionalization of a this compound intermediate, the existing substituents will dictate the position of any further modification. For instance, in a subsequent electrophilic aromatic substitution, the activating effect of the amide group (if it remains) and the directing effects of the fluorine atoms would need to be considered. The development of regioselective C-F bond functionalization strategies, often mediated by transition metal catalysts, has also become an important area of research, offering alternative pathways to selectively modify fluorinated aromatic compounds. nih.govnih.govresearchgate.netsemanticscholar.org
Optimization of Synthetic Conditions and Yields in Academic Settings
The development of efficient and high-yielding synthetic protocols is a central goal in academic research. The optimization of reaction conditions is a critical step in this process, often involving the systematic variation of parameters such as solvent, temperature, catalyst, and stoichiometry of reagents.
For the synthesis of N-methoxy-N-methylbenzamides (Weinreb amides), a common method involves the coupling of a carboxylic acid or its activated derivative (e.g., an acyl chloride) with N,O-dimethylhydroxylamine hydrochloride. The optimization of this amidation reaction often focuses on the choice of coupling reagent and reaction conditions to maximize the yield and purity of the product. analis.com.my
For instance, in the amidation of cinnamic acid, a study systematically investigated the effects of different carbodiimide (B86325) reagents, solvents, temperatures, and molar ratios of reactants. The optimal conditions were identified as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in anhydrous tetrahydrofuran (THF) at 60°C, which resulted in a 93.1% yield of the desired amide. analis.com.my Similar optimization studies would be crucial for developing an efficient synthesis of this compound from 2,5-difluorobenzoic acid or its corresponding acyl chloride. A Korean patent describes a one-pot method for synthesizing Weinreb amides from carboxylic acids using triphosgene (B27547) and triphenylphosphine (B44618) under mild conditions, which could be applicable. google.com
Below is a hypothetical data table illustrating the kind of optimization that might be performed for the synthesis of a Weinreb amide, based on the findings from the study on cinnamic acid amidation. analis.com.my
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Molar Ratio (Acid:Amine:Coupling Reagent) | Yield (%) |
| 1 | DCC | DCM | 25 | 1:1:1.1 | Moderate |
| 2 | EDC.HCl | DCM | 25 | 1:1:1.1 | Good |
| 3 | EDC.HCl | THF | 25 | 1:1:1.1 | Good |
| 4 | EDC.HCl | THF | 60 | 1:1:1.1 | High |
| 5 | EDC.HCl | THF | 60 | 1:1:1.5 | 93.1 |
This table is illustrative and based on a related reaction; specific data for this compound would require dedicated experimental investigation.
Chemical Reactivity and Transformation Studies
Reactions at the Amide Moiety
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, exhibits unique reactivity, particularly towards strong nucleophiles and reducing agents. This functionality is prized for its ability to controllably synthesize carbonyl compounds.
A significant advantage of the Weinreb-Nahm amide is its reaction with organometallic reagents, such as Grignard and organolithium compounds, to produce ketones in high yields. wikipedia.orgmychemblog.com This method effectively prevents the common issue of over-addition, where a second equivalent of the nucleophile attacks the initially formed ketone to yield a tertiary alcohol. wikipedia.org
The reaction proceeds through a nucleophilic addition to the amide's carbonyl carbon, forming a tetrahedral intermediate. This intermediate is notably stabilized by chelation between the lithium or magnesium metal center and both the carbonyl oxygen and the N-methoxy oxygen. wikipedia.orgresearchgate.net This five-membered cyclic chelate is stable at low temperatures and does not collapse until an aqueous workup is performed, which hydrolyzes the intermediate to release the corresponding ketone. wikipedia.orgmychemblog.com The stability of this intermediate protects it from further nucleophilic attack. researchgate.net
For 2,5-Difluoro-n-methoxy-n-methylbenzamide, this reaction provides a direct route to various 2,5-difluorophenyl ketones, which are valuable precursors in medicinal and materials chemistry.
| Organometallic Reagent (R-M) | Product Ketone | Potential Application of Product Class |
|---|---|---|
| Phenylmagnesium bromide (PhMgBr) | 2,5-Difluorobenzophenone | Pharmaceutical intermediates, photochemistry |
| Methyl lithium (MeLi) | 1-(2,5-Difluorophenyl)ethan-1-one | Building blocks for agrochemicals and APIs |
| Vinylmagnesium bromide | 1-(2,5-Difluorophenyl)prop-2-en-1-one | Michael acceptors, polymer synthesis |
| n-Butyllithium (n-BuLi) | 1-(2,5-Difluorophenyl)pentan-1-one | Organic synthesis intermediates |
The Weinreb amide functionality can be selectively reduced to form aldehydes. This transformation is typically achieved using hydride reducing agents. While strong reagents like lithium aluminum hydride (LiAlH₄) can be used, diisobutylaluminium hydride (DIBAL-H) is often preferred as it allows for better control and minimizes over-reduction to the corresponding alcohol. orgsyn.org
Similar to ketone synthesis, the reduction involves the formation of a stable tetrahedral intermediate that is resistant to further reduction. Upon acidic or aqueous workup, this intermediate hydrolyzes to yield the aldehyde. The reduction of this compound provides a reliable route to 2,5-Difluorobenzaldehyde (B1295323), a key building block in the synthesis of various biologically active molecules. sigmaaldrich.com
| Reducing Agent | Product | Typical Reaction Conditions |
|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | 2,5-Difluorobenzaldehyde | Anhydrous THF or Toluene, -78 °C |
| Lithium aluminum hydride (LiAlH₄) | 2,5-Difluorobenzaldehyde | Anhydrous Et₂O or THF, controlled stoichiometry, low temp. |
Recent studies have revealed that N-methyl-N-methoxyamides can undergo base-mediated homologative rearrangements. semanticscholar.org In this process, the N-methyl group serves as the source for a methylene (B1212753) (CH₂) unit that inserts into the nitrogen-oxygen bond. The proposed mechanism involves the deprotonation of the N-methyl group by a strong, non-nucleophilic base (e.g., s-BuLi with a ligand like PMDTA), followed by an intramolecular rearrangement. This transformation converts the N-methyl-N-methoxyamide into an N-acyl-N,O-acetal, effectively elongating the N-O linkage. semanticscholar.org This novel reaction expands the synthetic utility of Weinreb amides beyond their traditional role as precursors for ketones and aldehydes. semanticscholar.org Applying this methodology to this compound would yield the corresponding N-(2,5-difluorobenzoyl)-N-methoxymethyl-methylamine.
Reactions at the Aromatic Ring
The 2,5-difluorinated benzene (B151609) ring is the site for substitution reactions, with the outcome governed by the electronic properties of the fluorine and amide substituents.
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The reactivity of the ring in this compound is influenced by the competing electronic effects of its substituents.
Amide Group: The N-methoxy-N-methylbenzamide group is deactivating due to the electron-withdrawing nature of the carbonyl group and directs incoming electrophiles to the meta position.
The regiochemical outcome of an EAS reaction on this molecule is determined by the interplay of these directing effects. The available positions for substitution are C3, C4, and C6. The directing effects are as follows:
The fluorine at C2 directs ortho (to C3) and para (to C5, which is blocked).
The fluorine at C5 directs ortho (to C4 and C6).
The amide at C1 directs meta (to C3 and C5, which is blocked).
Therefore, substitution is most likely to occur at the C3, C4, or C6 positions. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the most favorable position of attack by modeling the stability of the intermediate carbocation (the Meisenheimer complex). libretexts.org These models help rationalize how substituent effects modulate the electron density and reactivity of the aromatic ring. nih.gov
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, this reaction requires the ring to be electron-poor. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the ring's aromaticity.
For an SNAr reaction to occur, two conditions are generally necessary:
The presence of a good leaving group (typically a halide).
The presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are essential for stabilizing the negative charge of the Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com
In this compound, the fluorine atoms can act as leaving groups. The benzamide (B126) group is electron-withdrawing, but its activating effect is moderate. The fluorine at C2 is meta to the fluorine at C5, and the benzamide is ortho and meta to the fluorines, respectively. For a more facile SNAr reaction to occur on this system, the introduction of an additional, powerful electron-withdrawing group, such as a nitro group, would likely be required. For instance, if a nitro group were introduced at the C4 or C6 position of a related halogenated derivative, it would be para or ortho to one of the fluorine leaving groups, significantly activating the ring for nucleophilic attack at that position.
Transition Metal-Catalyzed C-H Functionalization Reactions
The Weinreb amide functionality is a well-established directing group for C-H functionalization reactions catalyzed by transition metals such as Ruthenium, Rhodium, and Iridium. nih.govmdpi.com The catalyst coordinates to the bidentate N-methoxy-N-methylamide group, positioning the metal center in proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and the formation of a five-membered metallacycle intermediate, which can then undergo various coupling reactions. mdpi.com
While the N-methoxy-N-methylamide group is a potent director for various C-H functionalization reactions, specific examples of its use in direct ortho-acylation of this compound are not extensively detailed in the reviewed literature. However, the foundational principle of C-H activation directed by this group is well-documented for numerous transformations, including arylations and olefinations. nih.govmdpi.com This established reactivity pattern suggests a strong potential for analogous ortho-acylation reactions, where the catalytically generated metallacycle intermediate would react with an acylating agent to introduce a ketone functionality at the C6 position of the benzamide ring.
The ortho-C-H olefination of N-methoxybenzamides using activated alkenes like acrylates is a documented transformation. Ruthenium-catalyzed oxidative C-H bond functionalization provides a method to form ortho-substituted Heck-type products. researchgate.net This reaction proceeds selectively to yield mono-olefinated products, demonstrating the precise control exerted by the directing group. The process often utilizes an oxidizing directing group or an external oxidant and is compatible with both electron-rich and electron-poor benzamides. researchgate.net
| Catalyst System | Alkene Partner | Solvent | Conditions | Product | Yield | Reference |
| [RuCl₂(p-cymene)]₂ / AgOAc | Methyl Acrylate | MeOH | Heat | Ortho-olefinated benzamide | Good | researchgate.net |
| [RuCl₂(p-cymene)]₂ / AgOAc | Ethyl Acrylate | MeOH | Heat | Ortho-olefinated benzamide | Good | researchgate.net |
| [RuCl₂(p-cymene)]₂ / AgOAc | n-Butyl Acrylate | MeOH | Heat | Ortho-olefinated benzamide | Good | researchgate.net |
This table presents representative conditions for the Ruthenium-catalyzed C-H olefination of N-methoxybenzamides.
Annulation reactions of N-methoxybenzamides with alkynes, catalyzed by transition metals, provide an efficient route to synthesize substituted isoquinolinone heterocycles. Rhodium(III) catalysts, in the presence of a copper(II) oxidant, facilitate the oxidative cycloaddition of the benzamide with an alkyne. acs.org The reaction is proposed to proceed through ortho C-H activation to form a rhodacycle, which then undergoes alkyne insertion and reductive elimination to yield the isoquinolinone product. acs.org This transformation is tolerant of a wide range of substituents on the benzamide, alkyne, and the amide nitrogen. acs.org Ruthenium(II) catalysts have also been employed for similar annulations. researchgate.net
| Catalyst System | Coupling Partner | Conditions | Product | Reference |
| [RhCp*Cl₂]₂ / Cu(OAc)₂ | Diphenylacetylene | Heat | 3,4-Diphenyl-2-methylisoquinolin-1(2H)-one | acs.org |
| [RuCl₂(p-cymene)]₂ / NaOAc | Alkynyl Bromides | MeOH, Heat | 3-Methoxy-4-substituted N–H isoquinolinones | researchgate.net |
This table outlines typical catalyst systems for the synthesis of isoquinolinones from N-methoxybenzamides.
Derivatization Strategies for Structural Modification
The reactivity of this compound extends to its use as a building block for more complex molecules, particularly heterocyclic structures and specialized reagents.
The synthesis of isoquinolinones via annulation with alkynes is a primary example of derivatization into heterocyclic systems. acs.org Beyond this, N-methoxybenzamides can be reacted with different unsaturated partners to yield related heterocycles. For instance, a ruthenium-catalyzed reaction with alkenes such as styrene (B11656) or norbornadiene in trifluoroethanol (TFE) as the solvent leads to the formation of 3,4-dihydroisoquinolinone derivatives. researchgate.net This cyclization occurs after the initial ortho-olefination step, providing a pathway to saturated heterocyclic systems. Additionally, related fluoro-substituted N-methoxy-N-methylbenzamides have been noted for their utility in synthesizing pyridyl heterocycles.
The N-methoxy-N-methylbenzamide structure has potential as a precursor for synthesizing specialized fluorinating agents. A closely related compound, 4-Fluoro-N-methoxy-N-methylbenzamide, is reported to form exocyclic fluorinating agents upon reaction with iodides. This suggests that the N-O bond within the Weinreb amide functionality of such compounds can be leveraged to create reagents capable of transferring a fluorine atom, which are valuable in medicinal and materials chemistry.
Mechanistic Investigations of Reactions Involving 2,5 Difluoro N Methoxy N Methylbenzamide
Coordination Modes of Amide Directing Groups in Catalysis (Oxygen vs. Nitrogen)
Computational studies on related N-methoxy amides in palladium(II)-catalyzed annulation reactions with arynes have shed light on this aspect. Density Functional Theory (DFT) calculations suggest that coordination of the amide nitrogen to the palladium center is generally the more favorable pathway for initiating C-H activation. researchgate.net This preference is attributed to the formation of a more stable palladacycle intermediate.
However, the electronic nature of the benzamide (B126) can influence this preference. For 2,5-Difluoro-N-methoxy-N-methylbenzamide, the presence of two electron-withdrawing fluorine atoms on the aromatic ring can modulate the electron density on both the amide oxygen and nitrogen atoms. This, in turn, could affect the relative energies of the oxygen- versus nitrogen-coordinated intermediates. In some catalytic systems, particularly those involving Noyori-type catalysts, it has been observed that N-H or N-Metal bonds are not cleaved or formed in the catalytic cycle. Instead, they serve to stabilize transition states through non-covalent interactions. researchgate.net
The choice of the metal catalyst and the reaction conditions also play a pivotal role. While palladium is a common catalyst, rhodium and ruthenium have also been effectively used with N-methoxyamide directing groups. beilstein-journals.org The coordination geometry and electronic properties of these different metal centers can lead to variations in the preferred coordination mode of the amide directing group.
Proposed Catalytic Cycles (e.g., Pd(II)/Pd(III) cycles)
The catalytic cycles for C-H functionalization reactions involving N-methoxy amides are often proposed to proceed through a Pd(II)/Pd(IV) pathway. A general representation of such a cycle involves several key steps:
C-H Activation: The catalyst, typically a Pd(II) species, coordinates to the directing group of the benzamide substrate. This is followed by the activation of a proximal C-H bond to form a palladacycle intermediate. mdpi.com
Oxidation: The resulting palladacycle undergoes a two-electron oxidation from Pd(II) to a Pd(IV) species. This step is often facilitated by an external oxidant. rsc.org
Reductive Elimination: The Pd(IV) intermediate then undergoes reductive elimination, forming the C-C or C-heteroatom bond of the product and regenerating a Pd(II) species, which can re-enter the catalytic cycle. rsc.org
While the Pd(II)/Pd(IV) cycle is commonly invoked, the possibility of a Pd(II)/Pd(III) cycle has also been considered, particularly in reactions involving radical intermediates. For instance, in certain acylation reactions, a Pd(II) palladacycle can react with an acyl radical to form a Pd(III) intermediate. This can then be oxidized to a Pd(IV) species before reductive elimination, or potentially undergo a different pathway to regenerate the Pd(II) catalyst. rsc.org
For this compound, the electron-deficient nature of the aromatic ring due to the fluorine substituents could influence the feasibility of different catalytic cycles. Electron-deficient arenes can be challenging substrates for palladium-catalyzed C-H activation. rsc.org The specific nature of the coupling partner and the reaction conditions would be critical in determining the operative catalytic pathway.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. C-H Activation | Coordination of the Pd(II) catalyst to the directing group followed by cleavage of a C-H bond. | Palladacycle (Pd(II)) |
| 2. Oxidation | Two-electron oxidation of the palladacycle, often with an external oxidant. | Organopalladium(IV) Complex |
| 3. Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the Pd(II) catalyst. | Product and Pd(II) Catalyst |
Role of Steric and Electronic Effects in Reaction Pathways
The steric and electronic properties of this compound are expected to significantly influence its reactivity in C-H functionalization reactions.
Electronic Effects: The two fluorine atoms on the benzoyl group are strongly electron-withdrawing. This has several consequences:
C-H Bond Acidity: The ortho C-H bonds of the aromatic ring are more acidic, which can facilitate the C-H activation step. In palladium-catalyzed C-H arylation of simple arenes, electron-deficient arenes bearing fluoro groups have shown high ortho-selectivity, which is attributed to the increased acidity of the ortho C-H bond. researchwithrutgers.com
Coordination: The electron-withdrawing nature of the fluorine atoms can decrease the electron density on the amide directing group, potentially affecting its coordination to the metal center.
Reductive Elimination: The electronic properties of the aryl group can also influence the rate of reductive elimination from the palladium center.
Steric Effects: The N-methoxy-N-methylamide directing group itself has a specific steric profile that directs the catalyst to the ortho C-H bonds. The interplay between the steric hindrance of the directing group and any substituents on the coupling partner can affect the regioselectivity and efficiency of the reaction. In some cases, steric effects can override electronic preferences in determining the site of C-H activation. acs.org
Studies on fluorinated N,N-dimethylbenzylamines in cyclopalladation reactions have shown that the position of the fluorine atoms can have a marked effect on the structure of the resulting palladacycles. nih.gov This highlights the intricate role of fluorine substitution in modulating both the electronic and steric landscape of the substrate.
Isotopic Labeling Studies to Elucidate Mechanisms
Isotopic labeling is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes. While specific isotopic labeling studies on this compound have not been reported, the principles of this technique can be applied to understand its potential reactivity.
For instance, deuterium (B1214612) labeling at the C-H bonds targeted for activation can reveal the kinetic isotope effect (KIE). A significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step of the reaction. A novel approach utilizing partial deuterium labels allows for the direct identification of regioisomeric products via liquid chromatography-mass spectrometry, which can be particularly useful in complex reaction mixtures. mdpi.comnih.govresearchgate.net This technique could be applied to reactions of this compound to precisely determine the regioselectivity of C-H functionalization.
Furthermore, labeling with isotopes such as ¹⁸F can be used in the context of radiochemistry to study C-H labeling reactions, which are of growing importance in the synthesis of PET imaging agents.
| Isotope | Application | Information Gained |
|---|---|---|
| Deuterium (²H) | Kinetic Isotope Effect (KIE) studies | Identification of the rate-determining step |
| Deuterium (²H) | Partial labeling for product identification | Determination of regioselectivity |
| Fluorine-18 (¹⁸F) | Radiolabeling studies | Development of PET imaging agents |
Insights from in situ Spectroscopy (e.g., IR spectroscopy)
In situ spectroscopic techniques, such as Infrared (IR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time and identifying transient intermediates. These methods can provide direct evidence for the formation of key species in a catalytic cycle, such as metal-substrate complexes and palladacycle intermediates.
While specific in situ spectroscopic studies on reactions involving this compound are not available, the application of these techniques to similar systems provides a framework for what could be learned. For example, in situ IR spectroscopy could be used to observe changes in the carbonyl stretching frequency of the amide group upon coordination to a metal center. This would provide information about the coordination mode of the directing group.
Furthermore, the formation and consumption of intermediates throughout the reaction could be tracked, providing kinetic data that would complement the insights gained from isotopic labeling studies. The combination of these experimental techniques with computational modeling offers a powerful approach to building a detailed and accurate picture of the reaction mechanism.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure of molecules. For 2,5-Difluoro-n-methoxy-n-methylbenzamide, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding its chemical reactivity.
Theoretical studies on similar fluorinated benzamide (B126) derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide reliable predictions of molecular geometries and electronic properties. These calculations would reveal the impact of the two fluorine atoms and the N-methoxy-N-methylamide group on the aromatic ring's electron distribution. The fluorine atoms, being highly electronegative, are expected to withdraw electron density from the benzene (B151609) ring, influencing its susceptibility to electrophilic and nucleophilic attack. The N-methoxy-N-methylamide group, conversely, can act as a resonance donor, though its conformational orientation relative to the ring will significantly modulate this effect. Information about the size, shape, and charge density distribution derived from these calculations is crucial for predicting the sites of chemical reactivity. researchgate.net
Prediction of Regioselectivity via Charge Distribution and Fukui Indices
The regioselectivity of chemical reactions involving this compound can be predicted using theoretical indices derived from DFT calculations. Analysis of the electrostatic potential surface and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can identify the most electron-rich and electron-poor sites in the molecule, suggesting likely locations for electrophilic and nucleophilic attack, respectively.
Furthermore, Fukui indices, which quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, are instrumental in predicting regioselectivity. The Fukui function ƒ+(r) indicates the propensity of a site to undergo a nucleophilic attack, while ƒ-(r) points to the site most susceptible to an electrophilic attack. For this compound, these indices would pinpoint which of the carbon atoms on the benzene ring is most activated or deactivated towards specific reagents.
Molecular Docking and Conformational Analysis (Excluding direct biological activity)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While excluding direct biological activity, docking studies of this compound with model proteins or surfaces can reveal key intermolecular interactions. These studies can highlight the role of the fluorine atoms in forming halogen bonds or hydrophobic interactions and the hydrogen bonding potential of the amide group.
Conformational analysis is crucial as the rotational barrier around the aryl-carbonyl bond determines the planarity of the molecule. Studies on the related compound 2,6-difluoro-3-methoxybenzamide (B3025189) have shown that the presence of fluorine atoms can induce non-planarity, with a significant dihedral angle between the carboxamide group and the aromatic ring. nih.gov This non-planar conformation can be more favorable for fitting into specific binding pockets. nih.gov For this compound, a similar conformational preference is anticipated, which would influence its crystal packing and interaction geometries.
| Parameter | Value | Reference |
| Dihedral Angle (Carboxamide vs. Aromatic Ring) in 2,6-difluoro-3-methoxybenzamide | -27° | nih.gov |
This table presents data for a structurally similar compound to infer potential conformational properties of this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its behavior in pericyclic reactions. youtube.comwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen and nitrogen atoms of the amide group, indicating these are the primary sites for donating electrons in reactions with electrophiles. The LUMO, conversely, is likely distributed over the aromatic ring and the carbonyl group, representing the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical hardness; a large gap suggests high stability and low reactivity.
Predicted FMO Properties:
HOMO: Likely localized on the electron-rich aromatic ring and amide group.
LUMO: Expected to be centered on the carbonyl carbon and the aromatic ring.
HOMO-LUMO Gap: Influences the molecule's stability and reactivity.
Thermodynamic Investigations of Related Difluorinated Benzene Isomers
Experimental and computational thermodynamic studies on related difluorinated benzene isomers, such as difluoronitrobenzenes, provide valuable data for estimating the thermodynamic properties of this compound. For instance, the standard molar enthalpies of formation in the gaseous phase have been determined for several difluoronitrobenzene isomers through combustion calorimetry and vapor pressure measurements. nih.gov
These studies show that the position of the fluorine atoms significantly influences the thermodynamic stability of the molecule. For example, the gas-phase enthalpies of formation for 2,4-difluoronitrobenzene, 2,5-difluoronitrobenzene, and 3,4-difluoronitrobenzene (B149031) were determined to be -(296.3 ± 1.8) kJ·mol⁻¹, -(288.2 ± 2.1) kJ·mol⁻¹, and -(302.4 ± 2.1) kJ·mol⁻¹, respectively. nih.gov Such data, combined with computational approaches like the G3MP2B3 composite method, can be used to estimate the enthalpy of formation for this compound and its isomers, providing insight into their relative stabilities. nih.gov
| Compound | Standard Molar Enthalpy of Formation (gas phase, 298.15 K) |
| 2,4-Difluoronitrobenzene | -(296.3 ± 1.8) kJ·mol⁻¹ |
| 2,5-Difluoronitrobenzene | -(288.2 ± 2.1) kJ·mol⁻¹ |
| 3,4-Difluoronitrobenzene | -(302.4 ± 2.1) kJ·mol⁻¹ |
This table provides thermodynamic data for related difluorinated benzene isomers to contextualize the properties of this compound. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Isomer Differentiation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,5-Difluoro-n-methoxy-n-methylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and confirms the specific substitution pattern of the isomers.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being influenced by the two fluorine substituents. The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups are expected to appear as distinct singlets. However, due to the presence of an ortho-substituent (the fluorine at position 2), restricted rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can occur at room temperature. This phenomenon, known as atropisomerism, can lead to the broadening of the -OCH₃ and -NCH₃ signals or even the appearance of two separate sets of signals for each group, representing different rotamers. Variable temperature NMR studies can be employed to investigate this dynamic behavior; as the temperature increases, the rate of rotation increases, leading to the coalescence of these broad signals into sharp singlets.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms. The carbonyl carbon is typically observed in the downfield region (around 165-170 ppm). The aromatic carbons' chemical shifts are significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling. The N-methyl and N-methoxy carbons would appear in the upfield region of the spectrum. spectrabase.com The chemical shift of the methoxy (B1213986) carbon can be a sensitive probe of the electronic environment and substitution pattern on the aromatic ring.
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for differentiating fluorinated isomers. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts and the coupling between these two fluorine atoms (⁴JFF) would be characteristic of their relative positions on the aromatic ring, providing definitive confirmation of the 2,5-substitution pattern.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~7.0-7.5 | Complex multiplets due to H-H and H-F coupling |
| ¹H | N-OCH₃ | ~3.4-3.7 | Singlet, may be broadened due to rotamers |
| ¹H | N-CH₃ | ~3.2-3.4 | Singlet, may be broadened due to rotamers |
| ¹³C | Carbonyl (C=O) | ~165-170 | Singlet |
| ¹³C | Aromatic (Ar-C) | ~110-160 | Signals split due to C-F coupling |
| ¹³C | N-OCH₃ | ~61-62 | Singlet |
| ¹³C | N-CH₃ | ~32-34 | Singlet, may be broadened |
| ¹⁹F | Ar-F | Variable | Two distinct signals for F at C2 and F at C5 |
Mass Spectrometry for Molecular Weight Validation and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The molecular formula for this compound is C₉H₉F₂NO₂, corresponding to a molecular weight of 201.17 g/mol . appchemical.com
High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), can provide a highly accurate mass measurement. This allows for the experimental confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. For C₉H₉F₂NO₂, the expected protonated molecule [M+H]⁺ would have a precise m/z value that can be calculated and compared to the experimental result.
Fragmentation analysis, which can be performed using techniques like tandem mass spectrometry (MS/MS), provides clues about the molecule's structure. The fragmentation pattern of benzamides is often characterized by cleavages adjacent to the carbonyl group (α-cleavage). miamioh.edu For this compound, characteristic fragmentation pathways would likely involve the loss of radicals or neutral molecules.
| m/z Value (Proposed) | Ion/Fragment | Description |
|---|---|---|
| 202.06 | [C₉H₁₀F₂NO₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 159.03 | [C₇H₃F₂O]⁺ | Loss of N-methoxy-N-methyl group fragment |
| 141.02 | [C₇H₄F₂O]⁺ | Formation of the 2,5-difluorobenzoyl cation |
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data on its molecular geometry and packing in the solid state.
A crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.com Of particular interest would be the dihedral angle between the plane of the aromatic ring and the amide group, which influences the degree of electronic conjugation. nih.govresearchgate.net The analysis would also reveal the conformation of the N-methoxy-N-methyl group.
Furthermore, this technique elucidates the nature of intermolecular interactions that stabilize the crystal lattice. These can include conventional hydrogen bonds (if co-crystallized with a suitable donor/acceptor), as well as weaker interactions such as C-H···O and C-H···F hydrogen bonds. nih.gov The packing arrangement, including potential π-π stacking between the aromatic rings of adjacent molecules, would also be determined. This information is crucial for understanding the solid-state properties of the compound.
Vibrational Spectroscopy (e.g., IR Spectroscopy) in Mechanistic and Structural Research
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its specific bonds.
This technique is useful for confirming the presence of key structural features and for monitoring chemical reactions. For instance, the synthesis of the amide could be monitored by observing the disappearance of the precursor's functional group bands (e.g., the C=O stretch of an acyl chloride) and the appearance of the characteristic amide bands.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 |
| C-H Stretch (Aliphatic) | -CH₃ | ~2980-2850 |
| C=O Stretch (Amide) | -C(=O)N- | ~1680-1650 |
| C=C Stretch (Aromatic) | Ar C=C | ~1600-1450 |
| C-F Stretch | Ar-F | ~1250-1100 |
| C-N Stretch | -C-N- | ~1300-1200 |
UV/Fluorescence Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. nih.gov The absorption of UV light promotes electrons from lower-energy molecular orbitals (like π orbitals) to higher-energy orbitals (like π* orbitals).
The spectrum would be expected to show characteristic absorption bands in the UV region, likely corresponding to π → π* transitions of the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the substituents on the benzene ring. The electron-withdrawing fluorine atoms and the amide group would modulate the electronic structure of the chromophore, causing shifts in the absorption bands compared to unsubstituted benzene. While detailed fluorescence data is not commonly reported for such structures, significant fluorescence would not typically be expected unless a specific fluorophore moiety was present. This analysis is useful for quantitative measurements and for studying interactions that perturb the electronic structure of the molecule. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Building Block (Synthon) in Complex Molecule Synthesis
2,5-Difluoro-N-methoxy-N-methylbenzamide serves as a highly valuable and versatile building block, or synthon, in the synthesis of complex organic molecules. This utility is primarily derived from the reactivity of its Weinreb amide functional group. Weinreb amides are renowned for their controlled reactivity towards a wide array of nucleophiles, particularly organometallic reagents such as organolithiums and Grignard reagents. orgsyn.orgwikipedia.org
Unlike more reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with one equivalent of an organometallic reagent typically halts at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic addition. numberanalytics.com This intermediate remains intact until it is broken down during an acidic workup, yielding the desired ketone. This predictable reactivity prevents the common over-addition that leads to the formation of tertiary alcohols, a frequent side reaction with other carboxylic acid derivatives. wikipedia.org
The 2,5-difluorophenyl moiety of the molecule introduces specific electronic properties and provides a scaffold for further functionalization. The fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the amide group. This fluorinated aromatic core is a common feature in many biologically active compounds and advanced materials. Consequently, this compound is an excellent starting material for the synthesis of various 2,5-difluorobenzoyl compounds.
Table 1: Reactivity of Weinreb Amides with Organometallic Reagents
| Organometallic Reagent (R-M) | Product after Workup | Key Advantage |
|---|---|---|
| Organolithium (R-Li) | Ketone (R-CO-ArF₂) | High yield, minimal over-addition |
| Grignard Reagent (R-MgX) | Ketone (R-CO-ArF₂) | Controlled formation of ketones |
| Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Aldehyde (H-CO-ArF₂) | Stable intermediate allows isolation of aldehyde |
Precursors for Functionalized Heterocycles and Natural Product Synthesis
The strategic placement of fluorine atoms and the versatile Weinreb amide group makes this compound a promising precursor for the synthesis of functionalized heterocycles and natural products. Fluorinated heterocycles are of particular importance in medicinal chemistry and agrochemicals, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. acs.orgsnnu.edu.cnrsc.org
Research has demonstrated that N-methoxybenzamides can act as directing groups in transition metal-catalyzed C-H activation and annulation reactions to build heterocyclic systems. acs.orgrsc.org For instance, rhodium(III)-catalyzed reactions of N-methoxybenzamides with various coupling partners can lead to the formation of fluorinated isoquinolinones and pyridinones. acs.orgsnnu.edu.cnrsc.org In these transformations, the amide group directs the metal catalyst to an ortho C-H bond on the phenyl ring, initiating a cascade of reactions that culminates in the formation of a new heterocyclic ring. The 2,5-difluoro substitution pattern of the subject compound would be expected to yield uniquely substituted fluorinated heterocycles.
While specific examples detailing the use of this compound in the total synthesis of a natural product are not prominently documented, its potential is evident. The difluorinated benzoyl ketone core, readily accessible from this Weinreb amide, is a structural motif that could be incorporated into various complex natural product scaffolds. The ability to cleanly and efficiently introduce this moiety is a significant advantage in multistep synthetic campaigns.
Utilization in the Development of Ligands for Transition Metal Catalysis
The development of novel ligands is a cornerstone of advancing transition metal catalysis. The unique electronic and steric properties of this compound and its derivatives suggest their potential utility in the design of new ligand systems. The difluorinated phenyl ring can be incorporated into larger ligand frameworks, where the fluorine atoms can modulate the electronic properties of the metal center through inductive effects.
For instance, the amide functionality can be modified or used as a handle to link the difluorophenyl group to other coordinating moieties, creating bidentate or polydentate ligands. The electron-withdrawing nature of the fluorine atoms can make the resulting ligand a poorer electron donor, which can be beneficial in certain catalytic cycles by stabilizing low-valent metal species or promoting reductive elimination.
Furthermore, N-methoxy amides have been shown to act as directing groups in various palladium-catalyzed cross-coupling reactions, which could be exploited in the synthesis of complex ligand architectures. researchgate.net While specific catalytic performance data is outside the scope of this discussion, the structural attributes of this compound make it a viable candidate for exploration in the field of ligand development for transition metal catalysis.
Potential in Research on Functional Materials
The incorporation of fluorine into organic molecules is a well-established strategy for the development of advanced functional materials with unique properties. rsc.org Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and distinct electronic and optical characteristics. rsc.orgnih.gov this compound, as a readily available fluorinated building block, has potential applications in this area of research.
The presence of the difluorinated aromatic ring can lead to materials with low surface energy and hydrophobicity. Moreover, the electronic properties conferred by the fluorine atoms can be harnessed in the design of organic semiconductors, liquid crystals, and photochromic compounds. Fluorination is known to lower both the HOMO and LUMO energy levels of conjugated organic materials, which can improve electron injection and oxidative stability in electronic devices. rsc.org
While specific research on the direct use of this compound in functional materials is not yet widely reported, its derivatives, such as polymers or larger conjugated systems incorporating the 2,5-difluorobenzoyl unit, are promising candidates for investigation. The compound serves as a key starting material for accessing these more complex, fluorine-rich molecules for materials science applications.
Challenges and Future Research Directions
Addressing Steric Hindrance in Reaction Pathways
The presence of a fluorine substituent at the ortho-position of 2,5-Difluoro-N-methoxy-N-methylbenzamide introduces significant steric hindrance. This can impede the approach of reagents to the amide carbonyl group or restrict the formation of key intermediates in catalytic cycles. nsf.govorientjchem.org For instance, in transition metal-catalyzed C-H functionalization reactions where the Weinreb amide acts as a directing group, the ortho-fluoro substituent can sterically clash with the catalytic center, potentially hindering the formation of the necessary metallacycle intermediate. acs.org This can lead to reduced reaction rates or a complete lack of reactivity. nih.gov
Future research should focus on the design of sterically less demanding reagents and catalysts. The development of catalysts with longer coordinating arms or tailored ligand spheres could help to mitigate the steric repulsion exerted by the ortho-fluoro group. nsf.gov A systematic study correlating the size of the catalyst's ligand system with reaction efficiency would provide valuable insights into overcoming these steric challenges.
Development of More Sustainable and Greener Synthetic Routes
Traditional methods for the synthesis of Weinreb amides, including this compound, often rely on stoichiometric coupling reagents that generate significant amounts of waste, which is a concern for environmental sustainability. The development of greener and more atom-economical synthetic routes is a critical area for future research.
Catalytic methods for direct amide bond formation from carboxylic acids and amines are highly desirable. bohrium.comnih.gov Exploring enzymatic catalysis, such as the use of lipases, could offer a sustainable alternative, often proceeding under mild conditions with high selectivity and generating minimal waste. nih.gov Additionally, the use of greener solvents, such as bio-based solvents or neoteric solvents like ionic liquids and deep eutectic solvents, should be investigated to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) that are commonly used in amide synthesis. researchgate.net Research into palladium-catalyzed aminocarbonylation of aryl halides under environmentally benign conditions also presents a promising avenue for the sustainable synthesis of Weinreb amides. rsc.org
Exploration of Novel Catalytic Systems for C-H Activation
The N-methoxy-N-methylamide group is a well-established directing group for transition metal-catalyzed C-H functionalization, guiding the catalyst to the ortho C-H bond of the benzoyl moiety. nih.govnih.govnih.gov While palladium, rhodium, and ruthenium catalysts have been successfully employed for a variety of C-H activation transformations with Weinreb amides, there is still a need to explore novel and more efficient catalytic systems. nih.gov
Future research could focus on the development of catalysts based on more abundant and less expensive first-row transition metals, such as iron, copper, and cobalt. tsijournals.com The exploration of bimetallic catalytic systems, which can operate synergistically to promote C-H activation, may also lead to new and more efficient transformations. snnu.edu.cn Furthermore, the development of catalytic systems that can achieve meta- or para-selective C-H functionalization of benzamides would significantly expand the synthetic utility of this compound. researchgate.netrsc.org
Computational Design and Prediction of Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms and predicting the reactivity of organic molecules. tandfonline.comwhiterose.ac.uk Applying computational methods to this compound can provide deep insights into its electronic structure, conformational preferences, and the transition states of its reactions. nih.gov
Future research should leverage computational modeling to:
Predict the regioselectivity of C-H activation reactions with different catalytic systems.
Design novel catalysts with enhanced activity and selectivity for transformations involving this compound.
Investigate the influence of the fluorine substituents on the stability of reaction intermediates and transition states.
Explore the potential for novel, yet undiscovered, reaction pathways. rsc.orgresearchgate.net
Such computational studies can guide experimental efforts, saving time and resources in the development of new synthetic methodologies. nih.gov
Expanded Applications in Academic Synthesis of Complex Molecular Scaffolds
Weinreb amides are valuable intermediates in the synthesis of complex molecules due to their ability to react with a wide range of nucleophiles to form ketones and aldehydes. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net The unique reactivity of the Weinreb amide functional group allows for the controlled and sequential introduction of different functionalities, making it a powerful tool in the construction of intricate molecular architectures. researchgate.net
Future research should aim to expand the application of this compound in the academic synthesis of novel and complex molecular scaffolds. This could involve its use as a key building block in the total synthesis of natural products or in the development of new heterocyclic compounds with potential biological activity. nih.govmdpi.comgoogle.com The difluoro substitution pattern on the aromatic ring can also be exploited to modulate the physicochemical properties of the target molecules.
Q & A
Basic: What synthetic routes are recommended for 2,5-Difluoro-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential fluorination and amidation steps. A common approach starts with 2,5-difluorobenzoic acid, which undergoes methoxy-methylation via a nucleophilic acyl substitution reaction. Optimization can be achieved using factorial design of experiments (DoE), where parameters like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) are systematically varied to maximize yield . For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F), while NMR resolves methoxy (δ 3.2–3.5 ppm) and methylamide (δ 3.0–3.3 ppm) groups.
- FT-IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-F) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 244.08 (CHFNO).
Cross-validation with X-ray crystallography (if single crystals form) resolves stereoelectronic effects .
Advanced: How can researchers address discrepancies in NMR or crystallography data for this compound?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in amide bonds) or crystal packing artifacts. Strategies include:
- Variable-Temperature NMR : Probe conformational changes by collecting spectra at 25°C to 60°C.
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers.
- Crystallographic Replication : Grow crystals in multiple solvents (e.g., DCM/hexane vs. methanol) to assess packing consistency.
Statistical validation (e.g., R-factor analysis) and peer verification of datasets mitigate misinterpretation .
Advanced: What computational methods are used to study the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to predict binding affinities. Fluorine’s electronegativity enhances hydrophobic interactions in active sites.
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) on bioactivity using descriptors like logP and polar surface area.
AI-driven tools (e.g., COMSOL Multiphysics) optimize parameters for virtual high-throughput screening .
Advanced: How to design experiments to explore structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Library Design : Synthesize analogs with varied substituents (e.g., Cl, OCH) at the 2- and 5-positions. Use parallel synthesis with microwave assistance to reduce reaction times.
- Biological Assays : Test inhibition potency (IC) against target enzymes (e.g., kinases) using fluorescence-based assays.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends.
DoE minimizes experimental runs while maximizing SAR insights .
Advanced: What strategies mitigate side reactions during N-methoxy-N-methylamide synthesis?
Methodological Answer:
- Protection/Deprotection : Protect reactive sites (e.g., -OH groups) with TMSCl before amidation.
- Catalyst Screening : Use HATU/DIPEA for efficient coupling, reducing racemization vs. EDCl/HOBt.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., active ester at 1750 cm) to quench reactions at optimal times.
Post-reaction quenching with aqueous NaHCO removes excess reagents, while centrifugal partition chromatography isolates the desired product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
